N-silyl-beta-lactam
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Overview
Description
N-silyl-beta-lactam is a derivative of beta-lactam, a class of compounds characterized by a four-membered lactam ring Beta-lactams are widely known for their role in antibiotics, such as penicillins and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-silyl-beta-lactam typically involves the silylation of beta-lactam precursors. One common method is the reaction of beta-lactam with silyl chlorides in the presence of a base, such as triethylamine. This reaction proceeds under mild conditions and yields this compound as the primary product . Another approach involves the use of silylating agents like hexamethyldisilazane (HMDS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-silyl-beta-lactam undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can remove the silyl group, regenerating the parent beta-lactam.
Substitution: This compound can participate in nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can regenerate the parent beta-lactam. Substitution reactions can produce a variety of N-substituted beta-lactams with different functional groups.
Scientific Research Applications
N-silyl-beta-lactam has several scientific research applications:
Mechanism of Action
The mechanism of action of N-silyl-beta-lactam involves its interaction with specific molecular targets. In the case of its antibacterial activity, this compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death . The silyl group can enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-silyl-beta-lactam include other beta-lactam derivatives, such as:
Penicillins: Classic beta-lactam antibiotics with a thiazolidine ring fused to the beta-lactam ring.
Cephalosporins: Beta-lactam antibiotics with a dihydrothiazine ring fused to the beta-lactam ring.
Carbapenems: Beta-lactam antibiotics with a carbapenem ring fused to the beta-lactam ring.
Uniqueness
This compound is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and binding affinity, making it a valuable scaffold for the development of new therapeutic agents and chemical intermediates .
Properties
Molecular Formula |
C3H4NOSi |
---|---|
Molecular Weight |
98.15 g/mol |
InChI |
InChI=1S/C3H4NOSi/c5-3-1-2-4(3)6/h1-2H2 |
InChI Key |
QRMOINVXKLUGJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)[Si] |
Origin of Product |
United States |
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